molecular formula C11H14BrN B12950043 (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine

(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine

Cat. No.: B12950043
M. Wt: 240.14 g/mol
InChI Key: MZMAXJPUNFDTKC-NSHDSACASA-N
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Description

(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance or modulate its activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Bromo-4-methylphenyl)ethanone
  • (S)-2-(3-Bromo-4-methylphenyl)propanoic acid
  • (S)-2-(3-Bromo-4-methylphenyl)methanol

Uniqueness

(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2S)-2-(3-bromo-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

MZMAXJPUNFDTKC-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCN2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)Br

Origin of Product

United States

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